(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-3-phenyl-2-(tetradecanoylamino)propanoyl]amino]propanoyl]amino]pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanediamide
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Overview
Description
The compound (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-3-phenyl-2-(tetradecanoylamino)propanoyl]amino]propanoyl]amino]pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanediamide is a complex peptide derivative. This compound is characterized by its multiple amino acid residues and long aliphatic chain, making it a significant molecule in biochemical research and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each incorporating specific amino acids through peptide bond formation. The general synthetic route includes:
Solid-phase peptide synthesis (SPPS): This method is commonly used for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin.
Coupling Reagents: Common reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) are used to facilitate peptide bond formation.
Deprotection Steps: Protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl) are removed using piperidine to expose the amino group for subsequent coupling.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. The process includes:
Automated Peptide Synthesizers: These machines automate the repetitive steps of SPPS, increasing efficiency and consistency.
Purification: High-performance liquid chromatography (HPLC) is used to purify the final product, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino acid residues with reactive side chains.
Reduction: Reduction reactions can target specific functional groups, such as disulfide bonds if present.
Substitution: Nucleophilic substitution reactions can modify the side chains of amino acid residues.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used for oxidation.
Reducing Agents: Sodium borohydride (NaBH₄) or dithiothreitol (DTT) are common reducing agents.
Nucleophiles: Amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines from nitro groups.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The mechanism involves:
Binding to Active Sites: The peptide can bind to the active sites of enzymes, inhibiting or modulating their activity.
Signal Transduction Pathways: It may influence cellular signaling pathways by interacting with receptors on the cell surface.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-3-phenyl-2-(dodecanoylamino)propanoyl]amino]propanoyl]amino]pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanediamide
- (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-3-phenyl-2-(hexadecanoylamino)propanoyl]amino]propanoyl]amino]pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanediamide
Uniqueness
The uniqueness of this compound lies in its specific sequence of amino acids and the presence of a tetradecanoyl group, which may impart unique biological activities and properties compared to similar peptides with different acyl chains.
Properties
Molecular Formula |
C60H106N18O11 |
---|---|
Molecular Weight |
1255.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-3-phenyl-2-(tetradecanoylamino)propanoyl]amino]propanoyl]amino]pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanediamide |
InChI |
InChI=1S/C60H106N18O11/c1-6-7-8-9-10-11-12-13-14-15-19-29-49(80)73-47(36-41-24-17-16-18-25-41)57(88)72-40(5)53(84)75-44(27-22-33-68-59(64)65)56(87)76-43(26-20-21-32-61)54(85)70-37-50(81)71-39(4)52(83)78-46(35-38(2)3)58(89)77-45(28-23-34-69-60(66)67)55(86)74-42(51(63)82)30-31-48(62)79/h16-18,24-25,38-40,42-47H,6-15,19-23,26-37,61H2,1-5H3,(H2,62,79)(H2,63,82)(H,70,85)(H,71,81)(H,72,88)(H,73,80)(H,74,86)(H,75,84)(H,76,87)(H,77,89)(H,78,83)(H4,64,65,68)(H4,66,67,69)/t39-,40-,42-,43-,44-,45-,46-,47-/m0/s1 |
InChI Key |
STESQPYMAYAROZ-YWLUFSBHSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)N |
Origin of Product |
United States |
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